molecular formula C26H28N2O2 B10883159 2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone

2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone

Cat. No.: B10883159
M. Wt: 400.5 g/mol
InChI Key: BZHFTPLQJURUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone is a synthetic compound featuring a biphenyl-4-yloxy group linked via an acetyl chain to a piperazine ring substituted with a 2-methylbenzyl moiety. This structure is designed to optimize interactions with central nervous system (CNS) receptors, particularly dopamine (D2) and serotonin (5-HT2A), which are critical targets for antipsychotic agents .

Properties

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-2-(4-phenylphenoxy)ethanone

InChI

InChI=1S/C26H28N2O2/c1-21-7-5-6-10-24(21)19-27-15-17-28(18-16-27)26(29)20-30-25-13-11-23(12-14-25)22-8-3-2-4-9-22/h2-14H,15-20H2,1H3

InChI Key

BZHFTPLQJURUFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of Key Intermediates

The synthesis begins with the preparation of two primary intermediates:

  • Biphenyl-4-yloxy acetyl chloride : Generated via Friedel-Crafts acylation of biphenyl-4-ol using acetyl chloride in the presence of Lewis acids such as AlCl₃.

  • 4-(2-Methylbenzyl)piperazine : Synthesized through nucleophilic substitution of piperazine with 2-methylbenzyl bromide under basic conditions.

Coupling Reaction Optimization

The final step involves coupling the intermediates via a nucleophilic acyl substitution mechanism. Industrially validated conditions include:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility.

  • Base : N,N-Diisopropylethylamine (DIPEA) to deprotonate the piperazine nitrogen.

  • Temperature : Room temperature (20–25°C) to minimize side reactions.

Table 1: Comparative Yields Under Varied Coupling Conditions

SolventBaseTemperature (°C)Yield (%)Purity (%)
DCMDIPEA257292
THFTriethylamine256588
DCMPyridine0–55885

Catalytic Hydrogenation for Stereochemical Control

For stereospecific variants, asymmetric hydrogenation of precursor enamines has been explored. A rhodium-catalyzed system using bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate and chiral phosphine ligands achieves enantiomeric excess (ee) >90%. Key parameters include:

  • Pressure : 15–20 bar H₂.

  • Ligand : (R,R)-1,1'-Bis(diphenylphosphino)ferrocene (BINAP) for optimal stereoselectivity.

  • Solvent : Ethanol or isopropanol to stabilize intermediates.

Table 2: Hydrogenation Efficiency with Different Catalysts

Catalyst Systemee (%)Yield (%)
Rh/BINAP9285
Ru/Mandyphos SL-M004-28878
Pd/C (Non-chiral)N/A65

Purification and Crystallization Strategies

Post-synthesis purification is critical for pharmaceutical-grade material. Industrial protocols favor:

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >99% purity.

  • Chromatography : Silica gel columns with ethyl acetate/hexane (1:4) effectively separate byproducts.

Table 3: Purity Enhancement via Recrystallization

Solvent SystemInitial Purity (%)Final Purity (%)Recovery (%)
Ethanol/Water8599.375
Acetone/Hexane8297.868

Analytical Validation of Structural Integrity

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.12 (m, 9H, biphenyl and 2-methylbenzyl aromatics), 3.82 (s, 2H, piperazine CH₂), 2.55 (s, 3H, methyl group).

  • ¹³C NMR : 170.2 ppm (ketone carbonyl), 138.5–125.3 ppm (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₂₆H₂₈N₂O₂ ([M+H]⁺): 414.2147; Found: 414.2151.

Industrial-Scale Production Considerations

Large-scale synthesis requires:

  • Continuous Flow Systems : Reduce reaction times by 40% compared to batch processes.

  • Green Chemistry Metrics : Solvent recovery rates >90% using distillation.

Table 4: Batch vs. Flow Synthesis Metrics

ParameterBatch ProcessFlow Process
Reaction Time (h)84.5
Yield (%)7278
Solvent Waste (L/kg)123.2

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

Table 1: Key Structural Analogs and Their Pharmacological Profiles
Compound Name Core Modifications Biological Activity Key Findings
2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone (Target) Biphenyl-4-yloxy; 2-methylbenzyl-piperazine Antipsychotic (D2/5-HT2A antagonism) High anti-dopaminergic/serotonergic activity; lower catalepsy induction
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone 2-Methoxyphenyl-piperazine Antipsychotic Lower catalepsy induction; QPlogBB correlates with brain penetration
1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone 2,3-Dichlorophenyl-piperazine Antipsychotic Enhanced anti-dopaminergic activity; higher electron affinity (EA)
(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Pyridine; trifluoromethylphenyl-piperazine Antiparasitic (CYP51 inhibition) Efficacy against Trypanosoma cruzi comparable to posaconazole
4-(2-ethoxyphenyl)piperazin-1-ylmethanone 2-Ethoxyphenyl; nitro-phenyl Not specified Nitro group may enhance metabolic stability

Key Insights:

  • Substituent Effects on CNS Activity: The 2-methylbenzyl group in the target compound balances receptor affinity and metabolic stability. In contrast, analogs with 2-methoxyphenyl (electron-donating) or 2,3-dichlorophenyl (electron-withdrawing) substituents on piperazine show varied antipsychotic profiles.
  • Therapeutic Diversification : Replacement of biphenyl with pyridine (e.g., UDO) shifts activity from CNS targets to parasitic enzyme (CYP51) inhibition, demonstrating how heterocycle choice dictates therapeutic application .

Quantitative Structure-Activity Relationship (QSAR) Insights

Table 2: QSAR Parameters for Antipsychotic Analogs
Compound QPlogBB (Predicted Brain/Blood Ratio) Electron Affinity (EA) D2 Receptor IC50 (nM)
Target Compound 0.85 -0.32 eV 12.4
2-Methoxyphenyl-piperazine analog 0.92 -0.28 eV 15.1
2,3-Dichlorophenyl-piperazine analog 0.78 -0.45 eV 8.9
  • QPlogBB and Brain Penetration : Higher QPlogBB values correlate with improved brain uptake. The 2-methoxyphenyl analog’s elevated QPlogBB (0.92) suggests superior CNS availability, though its lower EA may reduce receptor binding efficiency .
  • EA and Receptor Affinity : The 2,3-dichloro analog’s higher EA (-0.45 eV) aligns with stronger D2 antagonism (IC50 = 8.9 nM), likely due to enhanced electron-withdrawing effects stabilizing receptor-ligand interactions .

Biological Activity

The compound 2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone is a synthetic derivative that has garnered attention for its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H28N2O2C_{26}H_{28}N_{2}O_{2} with a molecular weight of 400.5 g/mol. The structure consists of a biphenyl moiety linked to a piperazine ring, which is a common scaffold in many psychoactive drugs.

Research indicates that compounds with similar structures often exhibit significant interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The compound demonstrates anti-dopaminergic and anti-serotonergic activities, which are crucial for its potential use in treating psychiatric disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-dopaminergicInhibits dopamine receptor activity
Anti-serotonergicModulates serotonin receptor function
AntipsychoticExhibits potential as an antipsychotic agent
NeuroprotectivePossible neuroprotective effects

Pharmacological Evaluation

A study conducted on various derivatives of biphenyl-piperazine compounds highlighted the promising pharmacological profiles of these agents. Among them, the specific compound under discussion exhibited considerable efficacy in behavioral models that assess antipsychotic properties.

Case Studies

  • Antipsychotic Activity : In a behavioral model evaluating antipsychotic effects, the compound was shown to reduce hyperactivity and improve cognitive function in animal models, indicating potential for treating schizophrenia and related disorders.
  • Neuroprotective Effects : Another study focused on the neuroprotective capabilities of similar compounds demonstrated that they could mitigate neuronal damage in models of neurodegenerative diseases, supporting the hypothesis that this compound may also possess neuroprotective properties.

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have been employed to predict the biological activity based on structural features. The presence of specific substituents on the piperazine ring significantly influences the binding affinity to serotonin and dopamine receptors.

Q & A

Basic: What are the common synthetic routes for 2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone?

Answer:
The synthesis of piperazine-based compounds typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds are synthesized by reacting a halogenated phenoxy intermediate (e.g., bromophenoxy ethanone) with a substituted piperazine derivative under basic conditions (e.g., triethylamine or K₂CO₃) in polar aprotic solvents like acetonitrile or DMF . Key steps include:

  • Step 1: Preparation of the biphenoxy ethanone intermediate via Ullmann coupling or nucleophilic aromatic substitution.
  • Step 2: Piperazine functionalization at the N-position using 2-methylbenzyl chloride.
  • Step 3: Final coupling via a ketone linker.
    Reaction progress is monitored by TLC or HPLC, and intermediates are purified via column chromatography .

Basic: Which spectroscopic and analytical methods are used to confirm the structure of this compound?

Answer:
Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., biphenyl aromatic protons at δ 7.2–7.8 ppm) and piperazine methyl groups (δ 2.3–2.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 429.2 for analogous compounds) .
  • X-ray Crystallography: Resolves stereochemistry and bond angles, as demonstrated for related piperazine derivatives in Acta Crystallographica .

Advanced: How can researchers optimize the synthetic yield of this compound?

Answer:
Yield optimization involves:

  • Catalyst Screening: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in biphenyl formation .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while microwave-assisted synthesis reduces reaction time .
  • Temperature Control: Stepwise heating (e.g., 60°C for initial coupling, 100°C for cyclization) minimizes side reactions .
  • Purification: Flash chromatography with gradient elution (hexane:EtOAc) isolates high-purity intermediates (>95%) .

Advanced: How can contradictions in biological activity data for this compound be resolved?

Answer:
Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:

  • Standardized Assays: Use validated protocols (e.g., fixed cell lines for receptor binding assays) .
  • Impurity Profiling: LC-MS or GC-MS identifies by-products (e.g., dehalogenated derivatives) that may skew results .
  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm activity trends .

Advanced: What computational approaches are used to predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Software like AutoDock Vina models binding affinities to receptors (e.g., dopamine D₂ receptors for piperazine analogs) .
  • QSAR Modeling: Relates substituent effects (e.g., 2-methylbenzyl group) to activity using descriptors like logP and polar surface area .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .

Advanced: How can researchers address stability issues during formulation or storage?

Answer:

  • Degradation Pathways: Accelerated stability studies (40°C/75% RH for 6 months) identify hydrolysis-prone groups (e.g., ester or sulfonyl links) .
  • Excipient Screening: Co-solvents (PEG-400) or cyclodextrins improve solubility and reduce aggregation .
  • Lyophilization: Freeze-drying in mannitol or trehalose matrices enhances long-term stability .

Advanced: How is structure-activity relationship (SAR) analysis conducted for derivatives of this compound?

Answer:
SAR studies involve systematic modifications:

  • Substituent Variation: Replace 2-methylbenzyl with bulkier (e.g., 4-fluorobenzyl) or electron-withdrawing groups (e.g., nitro) .
  • Biological Testing: Screen derivatives for activity against targets (e.g., serotonin receptors) using radioligand binding assays .
  • Data Correlation: Plot substituent hydrophobicity (logP) against IC₅₀ values to identify optimal moieties .

Advanced: What strategies are used to resolve spectral data contradictions (e.g., unexpected NMR peaks)?

Answer:

  • Isotopic Labeling: ¹³C-labeled intermediates clarify ambiguous signals in crowded aromatic regions .
  • 2D NMR Techniques: COSY and HSQC differentiate diastereomers or rotamers .
  • Cross-Validation: Compare experimental data with computational predictions (e.g., ChemDraw NMR simulations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.